2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole
Description
“2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole” is a chemical compound that contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms . The compound also contains a benzylthio group and a chlorobenzyl group .
Molecular Structure Analysis
The molecular structure of “2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole” includes a total of 31 bonds, including 20 non-H bonds, 16 multiple bonds, 3 rotatable bonds, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 sulfide, and 1 imidazole .Scientific Research Applications
Imidazole-based compounds are a series of heterocyclic compounds that exhibit a wide range of biological and pharmaceutical activities . They are key components to functional molecules that are used in a variety of everyday applications . Here are some general applications of imidazole-based compounds:
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Pharmaceuticals and Agrochemicals
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Dyes for Solar Cells and Other Optical Applications
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Functional Materials
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Catalysis
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Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation
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Regiocontrolled Synthesis of Substituted Imidazoles
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Synthesis of Imidazoles via One-Bond Formation
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Preparation of (4H)-Imidazol-4-Ones
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Synthesis of 2,4,5-Trisubstited NH-Imidazoles
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Synthesis of Functional Imidazole
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Synthesis of Imidazolones
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Applications of Imidazol-4-Ones
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Synthesis of Imidazoles via One-Bond Formation
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Preparation of (4H)-Imidazol-4-Ones
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Synthesis of 2,4,5-Trisubstited NH-Imidazoles
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Synthesis of Functional Imidazole
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Synthesis of Imidazolones
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Applications of Imidazol-4-Ones
properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2S/c15-11-7-5-10(6-8-11)9-18-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFYNYOXBHJQOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20288484 | |
Record name | 2-{[(4-Chlorophenyl)methyl]sulfanyl}-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20288484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole | |
CAS RN |
23976-76-3 | |
Record name | 2-[[(4-Chlorophenyl)methyl]thio]-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23976-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 56060 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023976763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23976-76-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56060 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-{[(4-Chlorophenyl)methyl]sulfanyl}-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20288484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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